4-Amino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

LRRK2 kinase inhibition Structure-activity relationship Fragment-derived lead optimization

This 4-amino-2-methyl-5-carbonitrile pyrrolo[2,3-d]pyrimidine is a minimal kinase hinge-binding fragment co-crystallized with LRRK2 (PDB 7BJM, 7BJO) and DYRK1A (PDB 7a5d). The exact substitution array—4-NH₂ for hinge H-bonds, 2-CH₃ for hydrophobic pocket, 5-CN for gatekeeper contacts—is essential; des-cyano or des-methyl analogs lose potency. With free C6 and N7 positions, it is the common intermediate for parallel LRRK2/DYRK1A probe libraries. Unlike 4-chloro analogs, the free amine permits immediate biochemical assay or orthogonal derivatization (amide coupling, diazotization). Laboratory-scale quantities available; inquire for bulk synthesis.

Molecular Formula C8H7N5
Molecular Weight 173.17 g/mol
Cat. No. B11914413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Molecular FormulaC8H7N5
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESCC1=NC(=C2C(=CNC2=N1)C#N)N
InChIInChI=1S/C8H7N5/c1-4-12-7(10)6-5(2-9)3-11-8(6)13-4/h3H,1H3,(H3,10,11,12,13)
InChIKeyCNKGQPAKAIXFFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile – A Structurally Differentiated Pyrrolopyrimidine Scaffold for Kinase-Targeted Drug Discovery


4-Amino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (CAS 1557475-61-2) is a low-molecular-weight (173.17 Da) heterocyclic building block belonging to the pyrrolo[2,3-d]pyrimidine family – a deazapurine scaffold that mimics the adenine core of ATP and has yielded clinical kinase inhibitors [1]. Its computed properties include a cLogP of 0.4, a topological polar surface area of 91.4 Ų, two hydrogen bond donors, four hydrogen bond acceptors, and zero rotatable bonds, placing it within lead-like chemical space suitable for fragment-based and structure-guided drug discovery [1]. The compound bears a distinct 4-amino-2-methyl-5-carbonitrile substitution constellation that differentiates it from the mono-substituted or differently decorated pyrrolopyrimidine analogs commonly stocked by chemical suppliers.

Why 4-Amino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile Cannot Be Replaced by Off-the-Shelf Pyrrolopyrimidine Analogs


Pyrrolo[2,3-d]pyrimidines with different substitution patterns are not functionally interchangeable in kinase drug discovery programs. X-ray crystallographic evidence demonstrates that each substituent on this scaffold occupies a distinct pocket within the ATP binding site and makes defined, non-redundant intermolecular contacts [1]. Specifically, the 4-amino group forms conserved hydrogen bonds with the hinge region backbone carbonyl, the 2-methyl group engages a hydrophobic pocket proximal to the activation loop, and the 5-carbonitrile group contacts the gatekeeper residue and mediates water-bridged interactions with the activation loop [1]. Removal or replacement of any single substituent has been shown to cause a significant loss in target potency – for example, des-carbonitrile and des-methyl analogs of related pyrrolopyrimidine inhibitors exhibit severely attenuated LRRK2 kinase inhibitory activity [1]. Consequently, the exact substitution array present in 4-amino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile provides a unique and non-substitutable starting point for structure-activity relationship (SAR) exploration.

Quantitative Differentiation Evidence for 4-Amino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile Relative to Closest Analogs


5-Carbonitrile Substituent is Indispensable for LRRK2 Kinase Affinity – Class-Level Evidence from the Williamson (2021) J. Med. Chem. SAR Campaign

In a systematic SAR study of pyrrolo[2,3-d]pyrimidine LRRK2 inhibitors, compounds bearing the 4-amino-5-carbonitrile-7-methyl pharmacophore (compounds 10–13) exhibited LRRK2 G2019S cKi values of 11–33 nM [1]. In contrast, des-carbonitrile analog 21 – which replaces the 5-carbonitrile with a hydrogen atom while retaining the 4-amino, 2-methyl, and 7-methyl groups – displayed 'significantly reduced activity on LRRK2' [1]. Although the exact cKi of 21 was not disclosed, the authors explicitly state that removal of the carbonitrile was detrimental to potency, corroborating the gatekeeper-contacting role of the 5-cyano group observed in X-ray structures [1]. For the target compound 4-amino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, which retains the critical 5-carbonitrile while offering a free N7 position for further derivatization, this evidence indicates that the 5-carbonitrile is an essential potency determinant, directly differentiating it from des-cyano analogs such as 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 89852-87-9).

LRRK2 kinase inhibition Structure-activity relationship Fragment-derived lead optimization

2-Methyl Substitution Provides a Hydrophobic 'Magic Methyl' Effect Validated by X-Ray Crystallography

X-ray crystallographic analysis of compound 18 (a 4-amino-5-carbonitrile-7-methyl-6-(2R)-2-methylpyrrolidin-1-yl analog) bound to the CHK1 10-pt. mut. LRRK2 surrogate revealed that the 2-methyl substituent of the pyrrolopyrimidine core is positioned 3.9 Å from Ala147 of the activation loop (Ala2016 in LRRK2) [1]. This hydrophobic contact was described as a significant 'magic methyl' effect on potency [1]. The des-methyl analog 20 exhibited substantially weaker LRRK2 inhibition, confirming that the 2-methyl group is not a passive spectator but an active potency contributor [1]. For 4-amino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, which retains the 2-methyl group but lacks the 7-methyl substituent present in compound 18, the 2-methyl group remains available to engage the same hydrophobic pocket, providing a differentiated advantage over des-2-methyl analogs such as 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (CAS 1500-90-9).

Fragment-based drug discovery Ligand efficiency X-ray crystallography

4-Amino Group Forms Conserved Hinge Hydrogen Bonds – Differentiating the Compound from 4-Chloro Analogs in Kinase Binding Competence

Across multiple pyrrolo[2,3-d]pyrimidine co-crystal structures with kinase surrogates, the 4-amino substituent consistently forms hydrogen bonds with the backbone carbonyl of the hinge region residue Glu85 (Glu1948 in LRRK2), while the 3-N atom of the pyrimidine ring forms complementary H-bonds with the backbone NH of Ala87 (Ala1950 in LRRK2) [1]. This conserved donor-acceptor hinge binding motif is fundamental to ATP-competitive kinase inhibition. In contrast, the 4-chloro analog 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (CAS 1558472-65-3) cannot serve as a hydrogen bond donor at the 4-position [2]. The 4-chloro substituent functions primarily as a leaving group for nucleophilic aromatic substitution (SNAr) – a divergent chemical reactivity that precludes direct participation in kinase hinge binding until further synthetic elaboration [2]. Thus, the target compound is kinase-competent 'as-is' for fragment screening and crystallography, whereas the 4-chloro analog requires an additional synthetic step (amine displacement) to achieve hinge-binding competence.

Hinge binding motif Kinase inhibitor design ATP-competitive inhibition

Scaffold Recognized as a Privileged Fragment for DYRK1A and LRRK2 Kinase Drug Discovery Programs

The pyrrolo[2,3-d]pyrimidine-5-carbonitrile scaffold has been independently validated as a productive fragment starting point in two distinct kinase drug discovery programs. In the DYRK1A field, compound 16 – a 4-amino-2-methyl-6-(pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile analog – was co-crystallized with the DYRK1A kinase domain, confirming that the 4-amino-2-methyl-5-carbonitrile core directly engages the hinge and gatekeeper regions [1]. In the LRRK2 program (Williamson et al. 2021, the same scaffold yielded compounds 10–13 with LRRK2 G2019S cKi values of 11–33 nM and ligand efficiencies (LE) of 0.52–0.54 [2]. The target compound 4-amino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile represents the minimal core substructure common to both the DYRK1A and LRRK2 fragment hits – it bears the 4-amino and 5-carbonitrile pharmacophore elements but leaves the 6- and 7-positions unsubstituted for divergent optimization [1][2]. This dual-program validation distinguishes the scaffold from other pyrrolopyrimidine substitution isomers (e.g., pyrrolo[3,2-d]pyrimidines) that lack equivalent crystallographic evidence.

DYRK1A kinase LRRK2 kinase Fragment-based screening Neurodegenerative disease

Physicochemical Property Profile Meets Lead-Like and CNS Drug-Likeness Criteria – Quantitative Comparison Against the 6-Bromo Analog

The target compound possesses a molecular weight of 173.17 Da, a calculated LogP (XLogP3) of 0.4, a topological polar surface area (TPSA) of 91.4 Ų, two hydrogen bond donors, four hydrogen bond acceptors, and zero rotatable bonds [1]. This property profile satisfies key lead-like criteria (MW < 250 Da, cLogP < 3.5, TPSA < 120 Ų) and falls within favorable CNS drug-likeness space (MW < 400 Da, TPSA < 90 Ų, HBD ≤ 3) with only a marginal TPSA overshoot of 1.4 Ų [1]. In contrast, the 6-bromo analog 4-amino-6-bromo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (CAS 679834-45-8) has a molecular weight of 252.07 Da, representing a 45.6% increase in mass due to the bromine atom . This mass penalty reduces ligand efficiency metrics and introduces a heavy halogen that can complicate downstream synthetic elaboration (e.g., metal-catalyzed cross-coupling requiring palladium scavenging) . The target compound, with a free 6-position, offers superior atom economy for fragment growth.

Drug-likeness CNS drug discovery Physicochemical properties Lead optimization

Commercial Availability at High Purity Supports Reproducible Fragment Screening and Medicinal Chemistry Workflows

The target compound is commercially available from multiple vendors with documented purity specifications. MolCore supplies the compound at ≥98% purity (NLT 98%) under ISO-certified quality systems suitable for global pharmaceutical R&D and QC applications . CheMenu offers the compound at 95% purity (Catalog Number CM269163) . In fragment-based screening, compound purity is a critical parameter – impurities at levels >5% can generate false-positive hits in biophysical assays (e.g., SPR, TSA, NMR) and confound SAR interpretation. The availability of the target compound at ≥98% purity differentiates it from the 4-chloro analog, which is typically supplied at 95% purity with a narrower vendor base , and from the des-cyano analog (2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine), which is commonly stocked at 97% purity but lacks the essential 5-carbonitrile pharmacophore .

Chemical procurement Fragment screening Purity specification QC standardization

Optimal Application Scenarios for 4-Amino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile Based on Differentiated Evidence


LRRK2 Kinase Inhibitor Lead Optimization Starting from a Crystallographically Validated Fragment Core

The 4-amino-2-methyl-5-carbonitrile substitution pattern is directly validated in X-ray co-crystal structures of LRRK2 surrogate kinase CHK1 10-pt. mut. (PDB 7BJM, 7BJO) [1]. Compounds bearing this core achieved LRRK2 G2019S cKi values of 11–33 nM with ligand efficiencies of 0.52–0.54, demonstrating that the core scaffold is a productive starting point for fragment-to-lead optimization [1]. The target compound provides the minimal core with free 6- and 7-positions, enabling both vector-based elaboration (at C6) and N7-substitution to modulate pharmacokinetic properties, following the successful optimization trajectory that produced compound 18 (cKi 0.7 nM, LE 0.66) [1].

DYRK1A-Focused Fragment-Based Drug Discovery with Direct Crystallographic Feedback

The 4-amino-2-methyl-5-carbonitrile motif is co-crystallized with DYRK1A (PDB 7a5d, compound 16), confirming that the scaffold engages the hinge and gatekeeper regions of this dual-specificity kinase [2]. The target compound's low molecular weight (173.17 Da) and favorable ligand efficiency metrics make it suitable for fragment screening by biophysical methods (SPR, TSA, X-ray crystallography) [3]. Its free 6-position permits rapid analog generation via Suzuki coupling, Buchwald-Hartwig amination, or direct C–H functionalization to explore the DYRK1A selectivity pocket.

Dual-Target Kinase Probe Development for Neurodegenerative Disease Pharmacology

Because the 4-amino-2-methyl-5-carbonitrile scaffold has independently validated binding to both LRRK2 (Parkinson's disease target) and DYRK1A (Alzheimer's disease/Down syndrome target), the target compound serves as a common synthetic intermediate for generating parallel probe compound libraries [1][2]. The conserved hinge binding mode across both kinases [1][2] allows medicinal chemists to design focused libraries where 6-position diversification addresses target selectivity while the 4-amino-2-methyl-5-carbonitrile core maintains pan-kinase affinity.

SNAr-Based Chemical Biology Tool Synthesis Using the 4-Amino Group as a Synthetic Handle

The 4-amino group of the target compound serves as both a pharmacophoric element for kinase hinge binding [1] and a synthetic handle for further derivatization (e.g., amide coupling, reductive amination, or diazotization). Unlike the 4-chloro analog, which requires a nucleophilic displacement step to install an amine , the target compound is directly competent for biochemical assay. However, the amino group can be converted to a diazonium leaving group for Sandmeyer-type chemistry or used to append biotin/PEG linkers for chemical biology pull-down experiments, offering orthogonal synthetic versatility not available with the des-amino analogs.

Quote Request

Request a Quote for 4-Amino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.